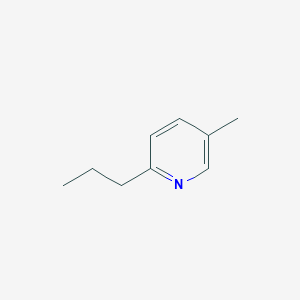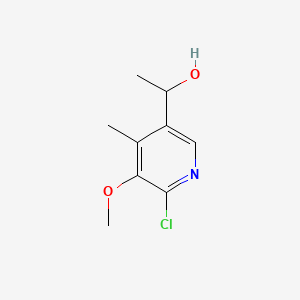
1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro, methoxy, and methyl group attached to the pyridine ring, along with an ethan-1-ol moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-methoxy-4-methylpyridine with thionyl chloride to introduce the chloro group, followed by the reaction with ethylene oxide to form the ethan-1-ol moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethanal or 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethanoic acid.
Reduction: Formation of 1-(6-Hydroxy-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol.
Substitution: Formation of 1-(6-Amino-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol or 1-(6-Mercapto-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the pyridine ring can interact with enzymes and receptors, modulating their activity. The ethan-1-ol moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
- 1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol
- 1-(6-Methoxy-4-methylpyridin-3-yl)ethan-1-ol
- 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol
Uniqueness: 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol is unique due to the presence of both chloro and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H12ClNO2 |
|---|---|
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
1-(6-chloro-5-methoxy-4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-5-7(6(2)12)4-11-9(10)8(5)13-3/h4,6,12H,1-3H3 |
InChI-Schlüssel |
FDBVVRPRBHDVLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1C(C)O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



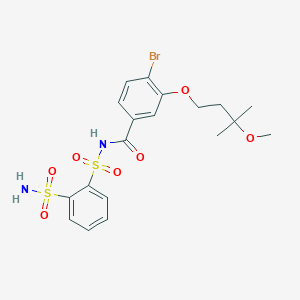
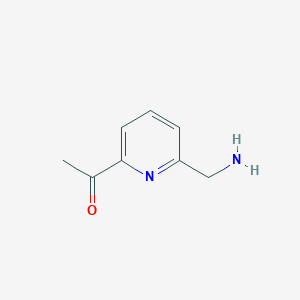
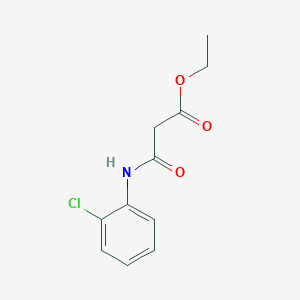
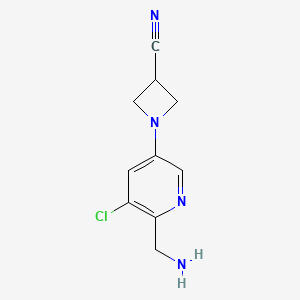
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
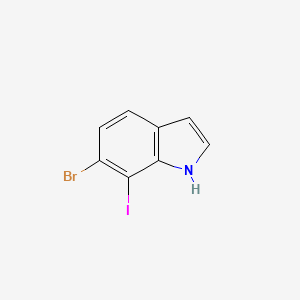
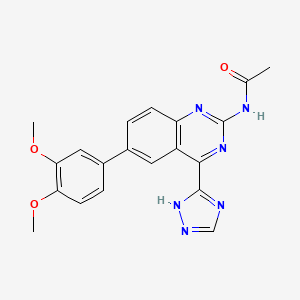

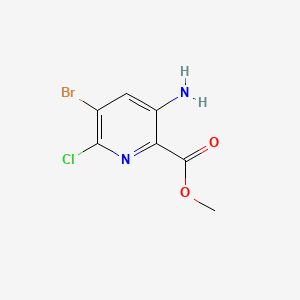
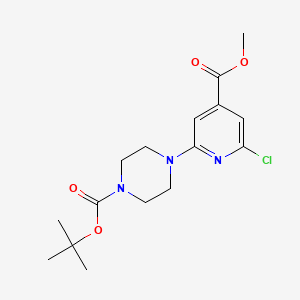

![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
